molecular formula C12H18N2O2 B1334616 Tert-butyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 220298-96-4

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate

Cat. No.: B1334616
CAS No.: 220298-96-4
M. Wt: 222.28 g/mol
InChI Key: URXUHALBOWYXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of This compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Synthesis
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of drugs. For instance, it can serve as a precursor for developing inhibitors targeting specific enzymes involved in metabolic pathways, thereby facilitating the design of new therapeutic agents for diseases such as cancer and inflammation .

Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit enzymes like amine oxidases, which are implicated in inflammatory diseases. By modifying the amino group on the compound, researchers have created more potent inhibitors that exhibit selectivity towards certain amine oxidases, potentially leading to novel treatments for conditions such as rheumatoid arthritis .

Biological Research

Cell Analysis and Gene Therapy
this compound is also applied in cell analysis methods and gene therapy solutions. Its role as a carbamate derivative enables it to participate in cellular signaling processes and gene expression modulation. The compound's ability to cross cell membranes makes it suitable for delivering therapeutic agents into cells .

Table 1: Applications in Biological Research

Application AreaDescriptionExamples/Outcomes
Cell AnalysisUsed in assays to study cellular responsesEnhances detection of specific cell types
Gene TherapyActs as a delivery vehicle for genetic materialImproves transfection efficiency
Inflammation StudiesServes as an inhibitor in models of inflammationReduces inflammatory markers in vivo

Chemical Properties and Safety

This compound exhibits favorable solubility characteristics, making it easy to incorporate into various formulations. Its stability under physiological conditions is essential for its application in biological systems.

Safety Considerations
While the compound is primarily used for research purposes, safety data sheets indicate that appropriate handling procedures should be followed to minimize exposure risks during laboratory use .

Biological Activity

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate (CAS No. 220298-96-4) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O2 and a molecular weight of approximately 222.29 g/mol. The structural characteristics include a tert-butyl group, a carbamate functional group, and an aminomethyl-substituted phenyl ring. These features contribute to its versatility in organic synthesis and potential biological activity.

The compound primarily functions as a precursor in synthetic pathways rather than exhibiting direct biological activity on its own. Upon deprotection, the free amine group can participate in various chemical reactions, leading to the formation of biologically active derivatives. The specific mechanism of action would depend on the subsequent reactions and the target molecules involved.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Enzyme Interaction : Interaction studies have shown that it may bind to various enzymes and receptors, indicating potential pathways for therapeutic applications.
  • Toxicity Profile : Understanding the toxicity profile is crucial for assessing safety in pharmaceutical contexts. Reports indicate that the compound is harmful if swallowed and may cause allergic skin reactions .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study evaluated the synthesis of this compound and its derivatives, focusing on their biological evaluation. The findings highlighted its potential as an intermediate in drug development, particularly in creating compounds with enhanced biological activity .
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited unique reactivity patterns that could be exploited for developing new therapeutic agents. The study emphasized its unique combination of functionalities compared to other carbamate derivatives.
  • In Vitro Studies : In vitro studies demonstrated that certain derivatives of this compound could inhibit specific enzyme activities related to neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease .

Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamateC13H20N2O2Contains an additional methyl group
N-(tert-Butyloxycarbonyl)-4-(aminomethyl)anilineC12H18N2O2Similar structure but different substituents
Benzyl N-[4-(aminomethyl)phenyl]carbamateC13H16N2O2Lacks the tert-butyl group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl N-[4-(aminomethyl)phenyl]carbamate, and how do reaction conditions influence yield?

Methodology :

  • Protection-Deprotection Strategy : Use tert-butyl carbamate (Boc) as a protecting group for the amine functionality. React 4-(aminomethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Maintain pH 8–9 using a mild base (e.g., NaHCO₃) to prevent over-reaction .
  • Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achievable by controlling stoichiometry (1:1.2 Boc₂O:amine) and temperature (0–25°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodology :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify Boc group signals (δ ~1.4 ppm for tert-butyl protons; δ ~155–160 ppm for carbonyl carbon). Aromatic protons from the phenyl ring appear at δ 6.5–7.5 ppm .
    • IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₇N₂O₂, theoretical MW 233.28 g/mol) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodology :

  • Engineering Controls : Use fume hoods with adequate ventilation. Equip labs with emergency showers and eye-wash stations .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential sensitization risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into drains .

Advanced Research Questions

Q. How can this compound serve as a precursor in drug discovery, particularly for targeted therapies?

Methodology :

  • Prodrug Design : The Boc-protected amine can be deprotected under acidic conditions (e.g., TFA/DCM) to generate a free amine for conjugation with pharmacophores (e.g., fluorinated pyridines or anticancer agents) .
  • Case Study : Analogous Boc-protected carbamates have been used to synthesize kinase inhibitors by coupling with trifluoromethyl-triazolo pyrazine scaffolds .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodology :

  • Solubility Profiling : Perform systematic studies in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy or HPLC. Note discrepancies due to hygroscopicity or polymorphic forms .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to identify degradation products (e.g., Boc cleavage or oxidation) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the carbamate group and active-site residues .
  • MD Simulations : Simulate binding stability in aqueous environments (GROMACS) to assess conformational flexibility and residence time .

Q. What advanced techniques characterize crystallographic or supramolecular properties?

Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water). Analyze hydrogen-bonding networks (e.g., N-H···O interactions) and packing motifs (e.g., π-π stacking of phenyl rings) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C typical for Boc-protected carbamates) .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXUHALBOWYXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383301
Record name Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220298-96-4
Record name Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add a solution of 4-(tert-butoxycarbonylamino)-benzonitrile (1 g, 4.58 mmol) in THF/iso-propanol (1:1, 142 mL) to 10% Pd/C (Degussa type E101, 0.56 g, 0.26 mmol) via syringe under N2. Purge the reaction mixture with nitrogen and submit the mixture to hydrogenation at 50 psi overnight. Filter the catalyst through Celite® and wash thoroughly with iso-propanol (100 mL) and THF (100 mL). Concentrate in vacuo and purify the crude mixture by chromatography on silica gel eluting with DCM/2M ammonia in methanol (1:0 to 95:5 gradient over 30 min; 95:5 over 3 min; 95:5 to 9:1 gradient over 30 min and 9:1 over 30 min) to obtain the desired intermediate (0.364 g, 36%). MS (ES−) m/z: 220.1 (M−2H)−.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF iso-propanol
Quantity
142 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.